4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide
Description
4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene backbone (4-oxo-4H-chromene-2-carboxamide) linked to a thiazole ring substituted with a pyridin-4-yl group. This structure combines pharmacophoric elements of chromenes (known for bioactivity in anticancer and anti-inflammatory applications) and thiazoles (common in kinase inhibitors and antimicrobial agents).
Properties
IUPAC Name |
4-oxo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-14-9-16(24-15-4-2-1-3-12(14)15)17(23)21-18-20-13(10-25-18)11-5-7-19-8-6-11/h1-10H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIJPLNTYUHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-N-(4-(pyridin-4-yl)thiazol-2-yl)-4H-chromene-2-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to outline its potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene backbone, which is known for its versatility in medicinal chemistry. The presence of the thiazole and pyridine moieties enhances its biological profile, contributing to its activity against various diseases, particularly cancer.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with chromene structures can inhibit cell proliferation by targeting key protein kinases involved in cancer progression, such as CDK4 and CDK6 .
In vitro studies demonstrated that related compounds exhibited cytotoxic effects against several cancer cell lines, including:
- Mammary gland breast cancer (MCF-7)
- Human colon cancer (HCT-116)
- Prostate adenocarcinoma (PC-3)
- Lung carcinoma (A549)
- Liver cancer (HepG-2)
Table 1 summarizes the IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.216 |
| HCT-116 | 0.259 |
| PC-3 | 0.230 |
| A549 | 0.307 |
| HepG-2 | Not reported |
These values indicate that the compound has a comparable potency to established anticancer agents like Sorafenib, particularly against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells through caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest . The structure–activity relationship (SAR) analyses suggest that modifications on the thiazole and pyridine rings significantly impact the compound's efficacy.
Anticonvulsant Activity
In addition to its anticancer properties, thiazole-containing compounds have been evaluated for anticonvulsant activity. Studies have shown that certain derivatives exhibit significant protection in picrotoxin-induced seizure models, with median effective doses considerably lower than standard treatments .
For example, a related thiazole derivative demonstrated an ED50 of 18.4 mg/kg with a protection index of 9.2, indicating promising anticonvulsant potential .
Case Studies
Several studies have explored the biological activities of thiazole and chromene derivatives:
- Study on Anticancer Activity : A recent investigation highlighted that a compound structurally similar to This compound exhibited selective cytotoxicity against cancer cells while sparing normal cells like human fetal lung fibroblasts .
- Anticonvulsant Activity Assessment : Another study focused on thiazole derivatives found significant anticonvulsant effects in animal models, with SAR analysis revealing that specific substituents on the thiazole ring enhanced activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituents on the chromene carboxamide and thiazole rings. Below is a systematic comparison with key analogs:
Table 1: Key Analogs and Their Substituents
Key Observations:
Pyridinyl vs. Sulfamoylbenzyl Groups : The target compound’s pyridinyl-thiazole group may favor kinase or receptor tyrosine kinase inhibition due to aromatic stacking, whereas sulfamoylbenzyl derivatives (e.g., 6a) exhibit strong carbonic anhydrase inhibition via sulfonamide-Zn²⁺ interactions .
Thiadiazole vs. Thiazole : Replacement of thiazole with 1,3,4-thiadiazole (e.g., propylsulfanyl derivative) shifts activity toward antibacterial applications, likely due to increased thiol reactivity .
Research Findings and Clinical Relevance
- Kinase Inhibition : Substituted thiazole carboxamides () showed pIC₅₀ values of 7.2–8.5 against receptor tyrosine kinases, with pyridinyl groups enhancing selectivity over off-targets .
- Structural Verification Challenges: As seen in , minor substituent changes (e.g., bromine position in VPC-14449) drastically alter NMR spectra, underscoring the need for precise synthesis .
- Carbonic Anhydrase Inhibition: Sulfamoylbenzyl derivatives (e.g., 6a) demonstrated nanomolar inhibition, suggesting the target compound could be repurposed for isoform-specific CA inhibition with structural optimization .
Q & A
Q. Key Variables Affecting Yield :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction efficiency.
- Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% optimizes cross-coupling .
- Temperature : Cyclization steps often require reflux (80–100°C), while amidation proceeds at room temperature .
Q. Example Yield Data :
| Step | Reaction Type | Yield Range | Conditions |
|---|---|---|---|
| 1 | Thiazole cyclization | 50–70% | H₂O/EtOH, 80°C, 12h |
| 2 | Suzuki coupling | 30–60% | Pd(PPh₃)₄, DMF, 90°C |
| 3 | Amidation | 20–45% | EDCI/HOBt, DCM, RT |
Basic: Which analytical methods are critical for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
Primary Techniques :
- 1H/13C NMR : Confirms proton environments and carbon backbone. For example, the chromene carbonyl appears at δ ~170 ppm in 13C NMR, while thiazole protons resonate at δ 7.5–8.5 ppm .
- HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ = 379.3 g/mol) .
Q. Resolving Discrepancies :
- Impurity Peaks in HPLC : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Unassigned NMR Signals : Compare with DFT-calculated chemical shifts or analyze 2D spectra (COSY, HSQC) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Answer:
SAR Strategy :
Core Modifications :
- Thiazole Substituents : Replace pyridin-4-yl with pyrimidin-2-yl to enhance kinase inhibition (see : apoptosis assays in A549 cells) .
- Chromene Oxidation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-oxo position to improve metabolic stability .
Pharmacological Screening :
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., caspase-3 for apoptosis) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase domains (e.g., BCR-ABL homology models) .
Q. Example SAR Table :
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Pyridin-4-yl → Pyrimidin-2-yl | ↑ Apoptosis (A549 cells) | |
| -CF₃ at 4-oxo | ↑ Metabolic half-life (t₁/₂ = 6h → 12h) |
Advanced: What crystallographic techniques are used to resolve structural ambiguities, and how does SHELX software enhance this process?
Answer:
Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles (e.g., chromene C=O bond: 1.21 Å) .
- SHELX Suite :
Case Study :
The DMF solvate structure of a related chromene-thiazole derivative (CCDC 762033) confirmed π-stacking between pyridine and chromene rings, critical for stability .
Advanced: How should researchers address contradictions in reported synthetic yields or biological data?
Answer:
Root Causes :
- Yield Variability : Differences in catalyst purity (e.g., Pd(0) vs. Pd(II)) or solvent dryness .
- Bioactivity Discrepancies : Cell line heterogeneity (e.g., A549 vs. HEK293) or assay protocols (MTT vs. flow cytometry) .
Q. Mitigation Strategies :
Reproduce Conditions : Strictly follow reported protocols (e.g., anhydrous DMF for coupling) .
Control Experiments : Include reference compounds (e.g., imatinib for kinase inhibition assays) .
Meta-Analysis : Compare datasets using tools like PRISMA to identify outlier studies .
Advanced: What strategies improve the low yields observed in final amidation steps?
Answer:
Optimization Approaches :
- Coupling Reagents : Replace EDCI with TBTU for higher efficiency (yield ↑ from 45% to 65%) .
- Microwave Assistance : Reduce reaction time from 18h to 1h (80°C, 300W) .
- Solvent Screening : Switch from DCM to THF, enhancing carboxamide activation .
Case Study :
Using TBTU/DIPEA in THF increased amidation yield to 68% for a thiazole-chromene analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
